Lipophilicity Shift: clogP 3.06 vs. XLogP3 3.3 for the Non-Fluorinated Benzyloxy Analog
The 3-fluoro substituent on the benzyloxy ring of 5-Bromo-2-(3-fluorobenzyloxy)pyridine produces a measurable reduction in lipophilicity compared to the non-fluorinated analog 2-benzyloxy-5-bromopyridine (CAS 83664-33-9). The target compound has a calculated clogP of 3.06 [1], whereas the non-fluorinated comparator has a PubChem-computed XLogP3 of 3.3 [2]. This difference of approximately 0.24 log units is consistent with the electron-withdrawing effect of the aryl fluorine atom reducing overall hydrophobicity.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | clogP = 3.06 |
| Comparator Or Baseline | 2-Benzyloxy-5-bromopyridine (CAS 83664-33-9): XLogP3 = 3.3 |
| Quantified Difference | ΔlogP ≈ -0.24 (target compound is less lipophilic) |
| Conditions | Target: clogP computed by ECBD database. Comparator: XLogP3-AA computed by PubChem (release 2025.09.15). Different algorithms; direction of difference is informative rather than absolute magnitude. |
Why This Matters
A logP difference of ~0.2–0.3 units can translate into meaningful changes in membrane permeability, plasma protein binding, and metabolic clearance—parameters routinely optimized during fragment-to-lead and lead optimization campaigns in medicinal chemistry.
- [1] ECBD (European Chemical Biology Database). EOS35691: 5-Bromo-2-(3-fluorobenzyloxy)pyridine. clogP: 3.06. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] PubChem. Compound Summary for CID 11108191: 2-Benzyloxy-5-bromopyridine. XLogP3-AA: 3.3. National Center for Biotechnology Information. 2025. View Source
